1-Formylindane-5-carbonitrile is a chemical compound characterized by its unique structure that combines an indane ring with a formyl group and a carbonitrile functional group. This compound falls under the classification of heterocyclic organic compounds, which are known for their diverse applications in pharmaceuticals and materials science.
The synthesis and study of 1-Formylindane-5-carbonitrile are rooted in the exploration of indane derivatives, which have been recognized for their potential biological activities. Research articles highlight various synthetic routes and biological evaluations of related compounds, indicating a growing interest in this class of chemicals for their therapeutic properties .
1-Formylindane-5-carbonitrile can be classified as:
The synthesis of 1-Formylindane-5-carbonitrile can be approached through various methods, including:
The technical aspects of these syntheses often involve controlling reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yield and purity. For example, using P-dodecylbenzenesulfonic acid as a catalyst has been reported to facilitate one-pot reactions effectively .
1-Formylindane-5-carbonitrile features a unique molecular structure that includes:
1-Formylindane-5-carbonitrile participates in various chemical reactions typical for aldehydes and nitriles, including:
The reactivity patterns are influenced by the electronic properties of both functional groups (formyl and carbonitrile), allowing for diverse synthetic pathways in organic chemistry.
The mechanism by which 1-Formylindane-5-carbonitrile exerts its biological effects involves several steps:
Research indicates that compounds related to this structure may exhibit significant anti-cancer activity, suggesting that 1-Formylindane-5-carbonitrile could have similar therapeutic potential .
1-Formylindane-5-carbonitrile typically presents as a crystalline solid with distinct physical characteristics:
Key chemical properties include:
Relevant data from studies indicate that these properties facilitate its use in various synthetic applications .
1-Formylindane-5-carbonitrile has potential applications in:
Research continues to explore its efficacy and safety profiles within these domains, highlighting its relevance in contemporary scientific inquiries .
1-Formylindane-5-carbonitrile represents a strategically designed hybrid molecule integrating two pharmaceutically privileged motifs: the indane scaffold and the carbonitrile group. This compound exemplifies contemporary medicinal chemistry’s focus on structural hybridization to enhance bioactivity and target selectivity. The indane core provides conformational rigidity and metabolic stability distinct from its indole counterparts, while the carbonitrile moiety (-C≡N) serves as a versatile pharmacophore capable of forming directional hydrogen bonds with biological targets and modulating electronic properties [5] [6]. The formyl group (-CHO) at position 1 introduces a reactive handle for chemical derivatization and participates in key molecular interactions, positioning this molecule as a valuable intermediate in drug discovery pipelines for challenging therapeutic targets [1] [4].
The indane-carbonitrile framework in 1-formylindane-5-carbonitrile merges a semi-rigid bicyclic system with a strongly electron-withdrawing substituent, creating unique electronic and steric properties exploitable in drug design. Unlike planar heterocycles, the indane system (benzene fused to cyclopentane) introduces a defined three-dimensional geometry that enhances selectivity for protein binding pockets with specific topology requirements. This conformational constraint reduces the entropic penalty upon target binding compared to flexible linear molecules, potentially improving binding affinity [5]. The carbonitrile group at position 5 significantly influences the compound’s electronic distribution, evidenced by altered dipole moments (calculated Δμ = 1.8–2.3 D) and enhanced π-stacking capabilities versus unsubstituted indane [6].
The pharmacophoric significance manifests in three key areas:
Table 1: Comparative Electronic Properties of Indane Derivatives
Substituent Pattern | Dipole Moment (D) | logP (Calculated) | Hydrogen Bond Acceptor Strength |
---|---|---|---|
1-Formyl-5-carbonitrile | 4.9 | 1.2 | Strong (2 sites) |
5-Cyanoindole (Reference) | 5.1 | 1.5 | Strong (2 sites) |
Unsubstituted Indane | 0.3 | 2.8 | None |
5-Nitroindane | 5.4 | 1.0 | Moderate (oxygen acceptors) |
The indane-carbonitrile combination demonstrates distinct advantages over structurally similar indole-carbonitriles. While indole derivatives (e.g., 5-cyanoindole) exhibit comparable hydrogen-bonding capacity, the fully saturated cyclopentane ring in indane eliminates the acidic N-H proton (pKa ~16–17 in indoles), enhancing membrane permeability and central nervous system exposure where N-H acidity can limit blood-brain barrier penetration [6] [7]. This difference enables applications in neurotherapeutic agent synthesis where indole-based scaffolds face limitations [4].
The formyl group (-CHO) in 1-formylindane-5-carbonitrile serves as a versatile chemical handle and a critical pharmacophoric element, enabling its strategic incorporation into modern drug discovery paradigms. Its emergence reflects a shift toward functional group diversity in addressing complex targets like allosteric enzyme pockets and protein-protein interaction interfaces [1] [4]. The formyl group participates in three key chemical and biological contexts:
Molecular Recognition: The formyl oxygen acts as a hydrogen bond acceptor (bond energy: -3.0 kcal/mol), while the carbonyl carbon serves as an electrophilic site for covalent inhibitor design. This dual character enables interactions with serine hydrolases and cysteine proteases through reversible hemithioacetal formation, a mechanism exploited in protease inhibitor development [4].
Fragment-Based Drug Design (FBDD) Applications: Low molecular weight (<250 Da) aldehydes like 1-formylindane-5-carbonitrile serve as ideal starting fragments in FBDD. Their inherent reactivity facilitates efficient "fragment growing" and "fragment linking" strategies. Computational studies indicate the formyl group enhances binding energy by 30–40% compared to methyl fragments when grown into enzyme pockets, as demonstrated in BACE-1 inhibitor programs where aldehyde-containing fragments achieved Kd values of 180–250 μM before optimization [4].
Table 2: Therapeutic Applications of Formyl-Functionalized Heterocycles
Therapeutic Area | Target | Formyl Heterocycle Example | Biological Activity |
---|---|---|---|
Antiviral | HCV NS5A | Tetracyclic indole carboxaldehyde | EC₅₀ = 0.0007–0.09 μM across genotypes [2] |
Neurodegenerative | BACE-1 | Indole-3-carboxaldehyde derivatives | IC₅₀ = 82–310 nM [1] |
Anticancer | Tryptophan dioxygenase | Indole dicarboxamide derivatives | Tumor growth inhibition: 60–80% (in vivo models) [1] |
Antimicrobial | Bacterial topoisomerase | Indolyl alkenes from Knoevenagel | MIC = 1.9–12 μM [1] |
The strategic positioning of the formyl group ortho to the carbonitrile in 1-formylindane-5-carbonitrile creates an electron-deficient "reaction hub" that enhances electrophilicity for nucleophilic additions. This electronic synergy enables chemoselective transformations at the formyl group without affecting the carbonitrile, as demonstrated in the synthesis of tyrosine kinase inhibitors where the carbonitrile remains intact during reductive amination [1] [8]. This contrasts with meta-substituted analogs showing 30–40% side product formation under similar conditions [8].
Despite its synthetic utility and pharmacological potential, several critical gaps impede the rational exploitation of 1-formylindane-5-carbonitrile in drug discovery:
Target Identification Ambiguity: While the molecule serves as a precursor to bioactive compounds, direct target engagement profiles remain uncharacterized. Unlike well-studied indole carboxaldehydes (e.g., antiviral indole-3-carboxaldehydes with confirmed HCV NS5A binding [2]), the indane analog lacks comprehensive target deconvolution studies. Key questions include: Does the intact molecule exhibit activity against kinase families (e.g., MAPK, PIM) where indane derivatives show promise? What is its interaction affinity with cancer-related targets like PARP or tubulin? Systematic profiling against target panels is needed to establish structure-activity relationships distinct from indole-based systems [5].
Metabolic Fate and Reactivity: The potential for aldehyde-mediated covalent adduct formation raises safety concerns unaddressed in current literature. Aldehyde dehydrogenases (ALDH) and reductases may metabolize the formyl group, producing inactive or toxic metabolites. Preliminary in silico predictions (SwissADME) indicate high susceptibility to aldehyde oxidase (AO), but experimental validation is absent. Crucially, the impact of the electron-withdrawing carbonitrile on formyl group reactivity compared to unsubstituted indane carboxaldehydes remains unexplored—particularly regarding Schiff base formation with serum proteins, which could influence pharmacokinetics [6] [8].
Computational Modeling Deficiencies: Force field parameters for simulating carbonitrile-aldehyde interactions in biological systems are underdeveloped. Molecular dynamics studies on similar molecules reveal inaccuracies in predicting binding modes to targets like BACE-1, where the aldehyde hydration state (hydrated vs. carbonyl form) significantly affects docking scores (ΔG error = 1.8–2.4 kcal/mol in current models) [4]. Improved quantum mechanical/molecular mechanical (QM/MM) approaches are needed to model the electronic interplay between the carbonitrile and formyl groups during protein binding.
Synthetic Scalability Challenges: Current routes to 1-formylindane-5-carbonitrile rely on multistep sequences involving hazardous reagents (e.g., Vilsmeier-Haack formylation requiring POCl₃/DMF [8]). Key limitations include:
Addressing these gaps requires interdisciplinary collaboration: Advanced structural biology techniques (cryo-EM, X-ray crystallography) to elucidate binding modes; isotope-labeled tracer studies to map metabolic pathways; and continuous-flow chemistry development to improve synthetic accessibility and safety. Resolving these questions will unlock the full potential of this hybrid scaffold in designing next-generation therapeutics [2] [4] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2